molecular formula C13H14N4O2S2 B2840064 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 392291-87-1

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B2840064
CAS No.: 392291-87-1
M. Wt: 322.4
InChI Key: YHHORQCQJWYEFZ-UHFFFAOYSA-N
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Description

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a thiadiazole derivative with potential applications in medicinal chemistry. Thiadiazoles are known for their versatile biological activities, making this compound of interest for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the following steps:

  • Preparation of 5-acetamido-1,3,4-thiadiazole-2-thiol: : This can be achieved by reacting acetamide with thiosemicarbazide under acidic conditions.

  • Formation of the final compound: : The thiol group of 5-acetamido-1,3,4-thiadiazole-2-thiol is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, ensuring proper control of reaction conditions, and implementing purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a sulfonic acid derivative.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

  • Reduction: : Using reducing agents like tin(II) chloride or iron powder.

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Sulfonic acid derivative: : From the oxidation of the thiol group.

  • Amine derivative: : From the reduction of a nitro group.

  • Substituted acetyl derivative: : From the substitution of the acetyl group.

Scientific Research Applications

  • Medicine: : It can be explored for its anticancer properties, as thiadiazole derivatives are known to interact with biological targets.

  • Biology: : It can be used in biochemical studies to understand cellular processes.

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, thiadiazole derivatives can cross cellular membranes and bind to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

This compound is unique due to its specific structure and potential applications. Similar compounds include other thiadiazole derivatives, which also exhibit biological activities but may differ in their molecular targets and mechanisms of action.

List of Similar Compounds

  • Acetazolamide: : A well-known thiadiazole derivative used in medicine.

  • Dorzolamide: : Another thiadiazole derivative with applications in ophthalmology.

  • Methazolamide: : Similar to acetazolamide, used in the treatment of glaucoma.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-8-4-3-5-10(6-8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHORQCQJWYEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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